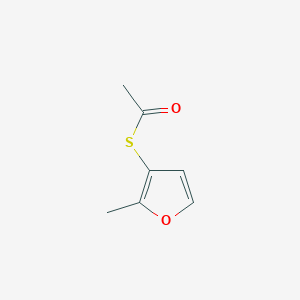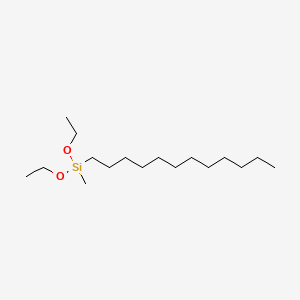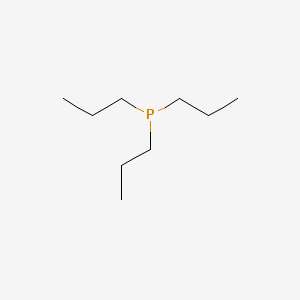
Tripropylphosphine
Vue d'ensemble
Description
Tripropylphosphine is a tertiary phosphine with the chemical formula C₉H₂₁P . It is a clear, colorless liquid that is pyrophoric, meaning it can ignite spontaneously in air. This compound is commonly used as a ligand in organometallic chemistry and serves as a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tripropylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form this compound.
Reduction of Phosphine Oxides: Another common method is the reduction of phosphine oxides using reducing agents such as lithium aluminum hydride (LiAlH₄).
Addition of P-H to Unsaturated Compounds: This involves the addition of phosphine (P-H) to unsaturated compounds like alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution: It can undergo substitution reactions to form various phosphonium salts.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sulfur under mild conditions.
Substitution: Halogenated compounds under inert atmosphere.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
This compound Oxide: Formed from oxidation reactions.
Phosphonium Salts: Formed from substitution reactions.
Applications De Recherche Scientifique
Tripropylphosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tripropylphosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include metal centers in organometallic complexes, and the pathways involved often include coordination and electron transfer processes .
Comparaison Avec Des Composés Similaires
Triethylphosphine: Similar in size and basicity but less pyrophoric.
Tributylphosphine: Larger and more sterically hindered, making it less reactive in certain reactions.
Uniqueness: Tripropylphosphine is unique due to its balance of size, basicity, and reactivity. It is more pyrophoric than triethylphosphine, making it more reactive in certain conditions, yet it is less sterically hindered than tributylphosphine, allowing it to participate in a wider range of reactions .
Propriétés
IUPAC Name |
tripropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAHLRCZMOTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176876 | |
| Record name | Tripropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-97-1 | |
| Record name | Tripropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?
A: this compound acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, this compound selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.
Q2: How does the structure of this compound influence its coordination behavior?
A: this compound, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with this compound and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].
Q3: Are there any alternative ligands to this compound in specific applications?
A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while this compound complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.
Q4: What analytical techniques are employed to characterize this compound and its complexes?
A4: Various techniques are used to characterize this compound and its derivatives. Common methods include:
- X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].
- Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].
- Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with this compound ligands [].
- Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)
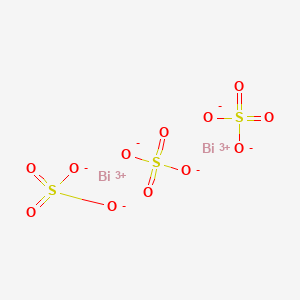
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
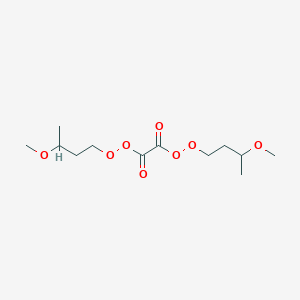

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
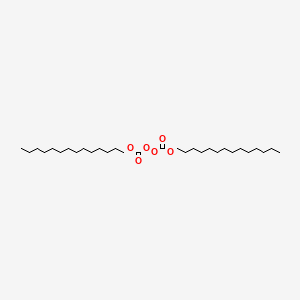
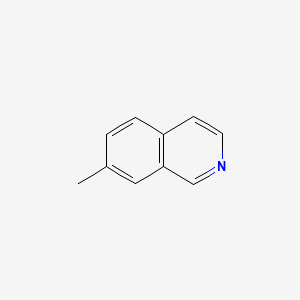
![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)


